2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol
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Overview
Description
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a chloro substituent at the 7th position of the benzofuran ring and an ethan-1-ol group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 7-chloro-2-hydroxybenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate can lead to the formation of the benzofuran ring. Subsequent reduction of the ester group to an alcohol using a reducing agent like lithium aluminum hydride yields the desired compound .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the alcohol group to an alkane.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in water or other nucleophiles in appropriate solvents.
Major Products Formed
Oxidation: Formation of 2-(7-Chloro-1-benzofuran-2-yl)ethanone.
Reduction: Formation of 2-(7-Chloro-1-benzofuran-2-yl)ethane.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for the treatment of various diseases due to its biological activities.
Industry: Used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro substituent and the benzofuran ring may play a role in binding to enzymes or receptors, leading to the modulation of biological processes. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
2-(7-Chloro-1-benzofuran-2-yl)ethan-1-ol can be compared with other benzofuran derivatives such as:
2-(1-Benzofuran-2-yl)ethan-1-ol: Lacks the chloro substituent, which may result in different biological activities.
2-(7-Methoxy-1-benzofuran-2-yl)ethan-1-ol: Contains a methoxy group instead of a chloro group, leading to variations in chemical reactivity and biological properties.
2-(5-Bromo-1-benzofuran-2-yl)ethan-1-ol: The presence of a bromo substituent may enhance certain biological activities compared to the chloro derivative
Properties
Molecular Formula |
C10H9ClO2 |
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Molecular Weight |
196.63 g/mol |
IUPAC Name |
2-(7-chloro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9ClO2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,12H,4-5H2 |
InChI Key |
RLYGHSDYOSPSHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)OC(=C2)CCO |
Origin of Product |
United States |
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